Cobalt chloride hexahydrate

Catalog No.
S571433
CAS No.
7791-13-1
M.F
CoCl2
Cl2Co
M. Wt
129.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt chloride hexahydrate

CAS Number

7791-13-1

Product Name

Cobalt chloride hexahydrate

IUPAC Name

cobalt(2+);dichloride

Molecular Formula

CoCl2
Cl2Co

Molecular Weight

129.84 g/mol

InChI

InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2

InChI Key

GVPFVAHMJGGAJG-UHFFFAOYSA-L

SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Co+2]

Solubility

Soluble in water
53.420 lb/100 lb water at 70 °F
In water, 1.16 kg/L at 0 °C
Soluble in alcohols, acetone, ether, glycerol, and pyridine
For more Solubility (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 53 (good)

Synonyms

chlorekcobaltawy;Cobaltchloride(CoCl2)hexahydrate;cobaltdichloridehexahydrate;cobaltouschloride,aqueoussolution;COBALT CHLORIDE, 6-HYDRATE;COBALT CHLORIDE, HEXAHYDRATE;COBALT CHLORIDE PURPUREO;COBALT (II) CHLORIDE, HYDROUS

Canonical SMILES

[Cl-].[Cl-].[Co+2]

Hypoxia Mimicry and HIF-1α Activation:

CoCl2⋅6H2O exhibits the ability to mimic hypoxia (low oxygen conditions) in cells by interfering with the cellular machinery responsible for oxygen transport and utilization. This makes it a valuable tool for studying the cellular response to hypoxia and the role of the hypoxia-inducible factor-1 (HIF-1) pathway. HIF-1 is a transcription factor that regulates the expression of genes involved in various processes, including angiogenesis, erythropoiesis (red blood cell production), and metabolic adaptation to low oxygen environments. Studies have shown that CoCl2⋅6H2O effectively induces HIF-1α stabilization and activation, allowing researchers to investigate its downstream effects and potential therapeutic targets related to hypoxia-related diseases.(Source: Effect of cobalt(II) chloride hexahydrate on some human cancer cell lines: )

Investigating Apoptosis and Cell Death:

Another research application of CoCl2⋅6H2O involves its ability to trigger apoptosis, a programmed cell death pathway. Studies have demonstrated that CoCl2⋅6H2O can induce apoptosis in various types of cancer cells, potentially through mechanisms related to its interaction with the endoplasmic reticulum stress response and mitochondrial dysfunction. This property makes it a valuable tool for understanding the mechanisms of cell death and exploring potential therapeutic strategies targeting apoptosis in cancer treatment.(Source: Cobalt (II) Chloride Regulates the Invasion and Survival of Brucella abortus 544 in RAW 264.7 Cells and B6 Mice: )

Cobalt chloride hexahydrate is an inorganic compound with the chemical formula CoCl26H2OCoCl_2\cdot 6H_2O. It is characterized by its bright pink color in hydrated form and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. The compound can also exist in several other hydrated forms, including the anhydrous and dihydrate states, which exhibit distinct colors: the anhydrous form is blue, while the dihydrate is purple. Cobalt chloride hexahydrate is commonly used in various industrial and laboratory applications due to its unique physical and chemical properties, such as its ability to change color with humidity levels .

  • Decomposition Reaction: Upon heating, cobalt chloride hexahydrate decomposes to yield cobalt chloride and water:
    CoCl26H2OCoCl2+6H2OCoCl_2\cdot 6H_2O\rightarrow CoCl_2+6H_2O
    This reaction is reversible; adding water to the anhydrous cobalt chloride will regenerate cobalt chloride hexahydrate, resulting in a color change from blue to pink .
  • Double Decomposition Reactions: In aqueous solutions, cobalt chloride hexahydrate can react with various reagents to produce insoluble cobalt salts. For example:
    • With sodium carbonate:
      CoCl2+Na2CO3CoCO3+2NaClCoCl_2+Na_2CO_3\rightarrow CoCO_3+2NaCl
    • With sodium hydroxide:
      CoCl2+2NaOHCo(OH)2+2NaClCoCl_2+2NaOH\rightarrow Co(OH)_2+2NaCl
    • With ammonium hydrogen phosphate:
      3CoCl2+2(NH4)2HPO4Co3(PO4)2+4NH4Cl+2HCl3CoCl_2+2(NH_4)_2HPO_4\rightarrow Co_3(PO_4)_2+4NH_4Cl+2HCl

These reactions highlight cobalt chloride's versatility as a precursor for various cobalt compounds .

Cobalt chloride hexahydrate has significant biological activity, particularly in medical and biochemical contexts. It is used in the treatment of vitamin B12 deficiency and anemia due to its role in synthesizing cobalamin (vitamin B12) in the body. Additionally, it has been studied for its potential effects on cellular hypoxia responses; cobalt ions can mimic hypoxic conditions in cells, making it a useful tool for research into oxygen-sensing mechanisms and related pathways .

Cobalt chloride hexahydrate can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting cobalt(II) hydroxide or cobalt(II) carbonate with hydrochloric acid:
    Co(OH)2+2HClCoCl2+2H2OCo(OH)_2+2HCl\rightarrow CoCl_2+2H_2O
    The resulting solution can be concentrated and cooled to precipitate the hexahydrate crystals.
  • Hydration of Anhydrous Cobalt Chloride: Anhydrous cobalt chloride can be hydrated by adding water under controlled conditions, leading to the formation of cobalt chloride hexahydrate.
  • Alternative Methods: Other methods include passing chlorine gas over cobalt powder or reacting cobalt oxide with hydrochloric acid .

Cobalt chloride hexahydrate has a wide array of applications across different fields:

  • Humidity Indicator: Its color-changing property makes it an effective humidity indicator used in various devices.
  • Catalyst: It serves as a catalyst in organic synthesis and Grignard reactions.
  • Electroplating: Used in electroplating processes to enhance metal surfaces.
  • Medical Uses: Employed in the synthesis of vitamin B12 and as a tracer in analytical studies.
  • Paints and Varnishes: Acts as a drying agent in paint formulations .

Research on interaction studies involving cobalt chloride hexahydrate has primarily focused on its role as a biological mimic of hypoxia. Studies have shown that exposure to cobalt ions can activate hypoxia-inducible factors (HIFs), which play crucial roles in cellular responses to low oxygen levels. This property has implications for cancer research and understanding metabolic adaptations under hypoxic conditions . Additionally, interaction studies with other compounds have demonstrated its ability to form complexes that may exhibit varied biological activities.

Cobalt chloride hexahydrate shares similarities with several other cobalt compounds, each having unique properties:

CompoundFormulaColorNotable Properties
Cobalt(II) ChlorideCoCl2CoCl_2BlueAnhydrous form; hygroscopic; used as a precursor
Cobalt(II) DihydrateCoCl22H2OCoCl_2\cdot 2H_2OPurpleIntermediate hydrate; less stable than hexahydrate
Cobalt(III) ChlorideCoCl3CoCl_3GreenishLess stable; requires specific conditions for formation
Cobalt(II) AcetateCo(C2H3O2)2Co(C_2H_3O_2)_2PinkUsed in various chemical applications

Cobalt chloride hexahydrate is unique due to its distinct color change properties linked to hydration levels, making it particularly valuable as a humidity indicator and catalyst .

Physical Description

Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air.
Pale-blue hygroscopic solid; Turns pink in moist air; [Merck Index] Blue granules with a chlorine-like smell and soluble in water; [MSDSonline]
PALE BLUE HYGROSCOPIC POWDER. TURNS PINK ON EXPOSURE TO AIR AND MOISTURE.

Color/Form

Pale-blue hygroscopic leaflets; colorless in very thin layers
Blue hexagonal leaflets

Hydrogen Bond Acceptor Count

2

Exact Mass

128.870899 g/mol

Monoisotopic Mass

128.870899 g/mol

Boiling Point

1049 °C

Heavy Atom Count

3

Density

1.924 at 68 °F (USCG, 1999) - Denser than water; will sink
3.36 at 25 °C/4 °C
Mol wt: 165.87; violet-blue, monoclinic or triclinic crystals; density: 2.477 at 25 °C/26 °C; slightly soluble in ether /Cobaltous chloride dihydrate/
3.4 g/cm³

Odor

Slight sharp odor

Decomposition

Dec 400 °C on long heating in air.
When heated to decomp it emits toxic fumes of /hydrogen chloride/

Melting Point

187 °F (USCG, 1999)
735 °C

UNII

EVS87XF13W

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (98.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (98.86%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (85.23%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (84.09%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (97.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Cobaltous chloride is included in the database.
The following drug products were withdrawn or removed from the market because such drug products or components of such drug products were found to be unsafe or not effective. The following drug products may not be compounded under the exemptions provided by section 503A(a) of the Federal, Food, Drug, and Cosmetic: Cobalt. All drug products containing cobalt salts (except radioactive forms and its salts and cobalamin and its derivatives.
MEDICATION: Hematinic.
MEDICATION (VET): Nutritional factor. Used in cobalt deficiency in ruminants.
For more Therapeutic Uses (Complete) data for Cobaltous chloride (9 total), please visit the HSDB record page.

Mechanism of Action

The induction of polyploidy is considered the reproductive end of cells, but there is evidence that polyploid giant cancer cells (PGCCs) contribute to cell repopulation during tumor relapse. However, the role of these cells in the development, progression and response to therapy in colon cancer remains undefined. Therefore, the main objective of this study was to investigate the generation of PGCCs in colon cancer cells and identify mechanisms of formation. Treatment of HCT-116 and Caco-2 colon cancer cells with the hypoxia mimic CoCl2 induced the formation of cells with larger cell and nuclear size (PGCCs), while the cells with normal morphology were selectively eliminated. Cytometric analysis showed that CoCl2 treatment induced G2 cell cycle arrest and the generation of a polyploid cell subpopulation with increased cellular DNA content. Polyploidy of hypoxia-induced PGCCs was confirmed by FISH analysis. Furthermore, CoCl2 treatment effectively induced the stabilization of HIF-1a, the differential expression of a truncated form of p53 (p47) and decreased levels of cyclin D1, indicating molecular mechanisms associated with cell cycle arrest at G2. Generation of PGCCs also contributed to expansion of a cell subpopulation with cancer stem cells (CSCs) characteristics, as indicated by colonosphere formation assays, and enhanced chemoresistance to 5-fluorouracil and oxaliplatin. In conclusion, the pharmacological induction of hypoxia in colon cancer cells causes the formation of PGCCs, the expansion of a cell subpopulation with CSC characteristics and chemoresistance. The molecular mechanisms involved, including the stabilization of HIF-1 a, the involvement of p53/p47 isoform and cell cycle arrest at G2, suggest novel targets to prevent tumor relapse and treatment failure in colon cancer.

Vapor Pressure

VP: 10 kPa (75 mm Hg) at 818 °C; 100 kPa (750 mm Hg) at 1048 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7791-13-1

Absorption Distribution and Excretion

... gastrointestinal absorption of cobalt chloride given to rats is estimated to be about 30%.
When radioactive (60)cobalt as cobaltous chloride was given orally to humans, the avg absorption was calculated at 5-44%, with these figures being based on the amt of unabsorbed cobalt remaining in the feces. Based on 24 hr urinary excretion figures of perorally given (60)cobalt absorption has been estimated to be on avg 18%, individual values ranging from 9% to 42%. Absorption and/or excretion is influenced by the amt of cobalt given and by nutritional factors.
Twelve to 36 hr after the admin of a small dose of radioactive cobalt chloride to pregnant mice ... the highest activity of radioactive cobalt /was found/ in liver, kidney, fetus, and placenta.
... One week after /rats/ ... had received ten daily sc injections of cobalt chloride (40 mg/kg) and ... the highest amt of cobalt /was found/ in the liver, which on avg contained 11% of the admin dose.
For more Absorption, Distribution and Excretion (Complete) data for Cobaltous chloride (22 total), please visit the HSDB record page.

Associated Chemicals

Cobalt(II) chloride hexahydrate;7791-13-1
Cobalt(II) chloride dihydrate;14216-74-1

Wikipedia

Cobalt(II) chloride
Aldica

Drug Warnings

The goitrogenic effect has been elicited by the oral administration of 3-4 mg/kg to children in the course of treatment of sickle cell anemia. Toxicity resulting from overzealous therapeutic administration has been reported to produce vomiting, diarrhea, and a sensation of warmth. IV administration leads to flushing of the face, increased blood pressure, slowed respiration, giddiness, tinnitus, and deafness due to nerve damage.
Cardiomyopathy in 17 yr old girl on maintenance hemodialysis, who had been given cobalt chloride 25 mg twice daily for about 9 months.
... Great enlargement of thyroid with all symptoms of myxedema /occurred/ in a child of 17 mo who had received over period of 2 wk daily dose of iron-cobalt preparation representing 4 mg/kg of cobalt chloride. A marked drop in (131)-iodine uptake after a wk (approaching nil after 2 wk) of dosage of 150 mg/day of cobaltous chloride was observed ... This toxic effect is not invariable in patients receiving cobalt therapy; several observers have failed to find any adverse clinical effect on thyroid activity ... .
... Optic atrophy has been reported in a case in which a patient was treated with cobalt chloride for pancytopenia.
For more Drug Warnings (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page.

Biological Half Life

Following a single oral dose /of cobalt chloride/, the blood cobalt concentration-time curve /in male fischer 344 rats/ was triphasic, peaked at 3.2 hr, and had an absorptive half-life of 0.9 hr, an elimination phase half-life of 3.9 hr, and a terminal elimination half-life of 22.9 hr. ... Following intravenous administration, 10.1% of the dose was excreted in the feces, indicating that cobalt can be secreted in the bile. Following a single intravenous injection, the concentration-time curve displayed three segments. The first segment, which occurred during the first 4 hr, had a rapid half-life of 1.3 hr. The second phase, from 4 to 12 hr, demonstrated a slower clearance rate with a half-life of 4.3 hr. The final and slowest phase, from 12 to 36 hr, had a half-life of 19 hr.
The retention of (60)CoCl2 (cobaltous chloride) given iv has been studied by total body counting for periods of up to 1000 days. Following a rapid initial clearance within days of about 90% of a given dose, 10% was eliminated with a biological half-time of about 2 yr. /(60)Cobaltous chloride/

Methods of Manufacturing

Preparation of anhydrous from cobalt powder and Cl2. ... From the acetate and acetyl chloride ... . By dehydration of the hexahydrate with SOCl2.
By the action of hydrochloric acid on cobalt; its oxide, hydroxide, or carbonate.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. ... Moisture sensitive. Handle and store under inert gas. Hygroscopic. ... Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Dry.
Store in airtight containers. /Hexahydrate/

Interactions

... Immortalized alveolar epithelial type II cells were incubated for 4 hr with various concentrations of either NiCl2, CoCl2, or NiCl2 and CoCl2 together, and cell viability assessed 24 hr later. The LD50 for NiCl2 was 5.7 mM. CoCl2, with an LD50 of 1.1 mM, was about five times more potent than NiCl2. Mixtures of NiCl2 and CoCl2 decreased cell viability synergistically.
Rats ... /were administered/ ... (60)Co by gavage as inorganic (60)CoCl2 or in a form incorporated into freshwater fish. Orizias latipes were placed in vessels containing 2 L of tap water with radioactive cobalt. Periodically thereafter the fish were sacrificed, homogenized, and administered to rats via a stomach tube... Rats gavaged with (60)Co incorporated into the fish retained much more (60)Co than control rats. This trend was notable in rats given fish kept in radioactive solution for longer periods. Marked differences in tissue distribution of (60)Co were also observed between rats given (60)Co incorporated into fish and control rats.
Fucosterol is a phytosterol commonly extracted from algae. It has been proved that fucosterol possesses antioxidant activity that is capable of scavenging the free radicals causing skin damages. In this study, we investigated the protective mechanisms of fucosterol on cobalt chloride (CoCl2) induced hypoxia damages to keratinocytes (HaCaT). We found that fucosterol inhibited CoCl2 induced cytotoxicity and inflammation in a dose-dependent manner. Furthermore, fucosterol attenuated CoCl2 induced excess expression of IL-6, IL-1beta and TNF-a in HaCaT cells. In addition, fucosterol surpressed the phosphorylation of PI3K and Akt and accumulation of HIF1-a simulated by CoCl2. Taken together, these results suggested that fucosterol executed its protective effects against CoCl2 induced cytotoxicity and inflammation by the inhibition of hypoxia inducible factor through PI3K/Akt pathway.
Epithelial-mesenchymal transition (EMT) occurs during adult tissue remodeling responses including carcinogenesis and fibrosis. Existing evidence reveals that hepatocytes can undergo EMT in adult liver, which is critically involved in chronic liver injury. We herein established a hypoxia-induced EMT model in human LO2 hepatocytes treated with cobalt chloride (CoCl2) in vitro, and evaluated the effects of curcumin, a natural antifibrotic compound, on hepatocyte EMT and explored the underlying molecular mechanisms. We found that CoCl2 at non-toxic doses induced a mesenchymal cell phenotype in hepatocytes and upregulated several mesenchymal markers including a-smooth muscle actin, vimentin, N-cadherin, fibronectin and Snail (an EMT-related transcription factor), but downregulated the epithelial marker E-cadherin in hepatocytes. However, curcumin reversed the morphological changes, abrogated the increased expression of mesenchymal markers, and rescued E-cadherin expression in CoCl2-treated hepatocytes, suggesting the inhibition of hepatocyte EMT in vitro. We further found that curcumin interfered with the transforming growth factor-beta (TGF-beta) signaling by reducing the expression of TGF-beta receptor I and inhibiting the expression and phosphorylation of Smad2 and Smad3. Use of SB431542, a specific inhibitor of TGF-beta receptor I, demonstrated that interference with the TGF-beta/Smad pathway was associated with curcumin suppression of hepatocyte EMT. Our in vivo data showed that curcumin affected hepatic EMT in rat fibrotic liver caused by carbon tetrachloride, which was associated with the inhibition of TGF-beta/Smad signaling.
For more Interactions (Complete) data for Cobaltous chloride (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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